Cas no 85068-38-8 (4-(1-Aminopropyl)phenol)

4-(1-Aminopropyl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-(1-Aminopropyl)phenol
- 4-(1-aminopropyl)phenol(SALTDATA: HCl)
- EINECS 285-300-1
- BBL023689
- 1-(4-hydroxyphenyl)-propylamine
- Q27285711
- 4-(1-AMINOPROPYL)PHENOL, (+/-)-
- UNII-OL3S80JXJB
- 85068-38-8
- SCHEMBL44113
- OL3S80JXJB
- Phenol, 4-(1-aminopropyl)-
- AKOS022060662
- AKOS000131465
- ss-(p-Oxyphenyl)-propylamine
- 1-amino-1-(4-hydroxyphenyl)propane
- STL068929
- 4-(1-Aminopropyl)phenol x1hcl
- WTQZYHPAVNTISM-UHFFFAOYSA-N
- DTXSID301005432
- SB75720
-
- MDL: MFCD09047748
- インチ: 1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3
- InChIKey: WTQZYHPAVNTISM-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)C(CC)N
計算された属性
- 精确分子量: 151.10000
- 同位素质量: 151.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.067
- Boiling Point: 267.9°C at 760 mmHg
- フラッシュポイント: 115.8°C
- Refractive Index: 1.56
- PSA: 46.25000
- LogP: 2.50230
4-(1-Aminopropyl)phenol Security Information
4-(1-Aminopropyl)phenol 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(1-Aminopropyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A633923-100mg |
4-(1-aminopropyl)phenol |
85068-38-8 | 100mg |
$ 185.00 | 2022-06-07 | ||
TRC | A633923-50mg |
4-(1-aminopropyl)phenol |
85068-38-8 | 50mg |
$ 115.00 | 2022-06-07 | ||
TRC | A633923-10mg |
4-(1-aminopropyl)phenol |
85068-38-8 | 10mg |
$ 50.00 | 2022-06-07 |
4-(1-Aminopropyl)phenol 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
4-(1-Aminopropyl)phenolに関する追加情報
Chemical Profile of 4-(1-Aminopropyl)phenol (CAS No. 85068-38-8)
4-(1-Aminopropyl)phenol, identified by its Chemical Abstracts Service (CAS) number 85068-38-8, is a significant organic compound with a molecular structure that combines a phenolic group with an aminopropyl side chain. This bifunctional nature makes it a versatile intermediate in synthetic chemistry, particularly in pharmaceutical and specialty chemical applications. The compound features a hydroxyl (-OH) group attached to a benzene ring, which is further substituted with an amine-linked propyl chain (-NH(CH₂)₃H). Such structural attributes contribute to its reactivity and utility in various chemical transformations.
The synthesis of 4-(1-Aminopropyl)phenol typically involves the nucleophilic substitution of halogenated aromatic precursors with propylamine derivatives. For instance, 4-bromophenol can undergo an amine addition reaction with propylamine in the presence of a suitable catalyst, such as potassium carbonate or sodium hydride, to yield the desired product. This reaction is favored due to the electron-withdrawing effect of the phenolic group, which enhances the electrophilicity of the aromatic ring at the para position relative to the hydroxyl group.
The compound’s significance in modern chemistry stems from its ability to participate in multiple types of functional group transformations. The phenolic hydroxyl group can engage in esterification, etherification, or oxidation reactions, while the primary amine functionality allows for acylation, alkylation, or coupling reactions via reductive amination or peptide bond formation. These properties make 4-(1-Aminopropyl)phenol a valuable building block for designing complex molecules.
In recent years, research has highlighted the potential applications of 4-(1-Aminopropyl)phenol in pharmaceutical development. Its structural motif resembles certain bioactive scaffolds found in natural products and drug candidates. For example, derivatives of this compound have been explored as precursors to kinase inhibitors and anti-inflammatory agents due to their ability to modulate enzyme activity through hydrogen bonding interactions and aliphatic chain flexibility. The phenolic moiety can serve as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor or participate in metal coordination complexes, enhancing binding affinity.
One notable area of investigation involves the use of 4-(1-Aminopropyl)phenol in polymer chemistry. Its bifunctional nature allows it to act as a crosslinking agent or monomer for synthesizing polycondensates and polyamides. Researchers have demonstrated its incorporation into biodegradable polymers that exhibit controlled degradation rates and mechanical properties suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds. The incorporation of polar functional groups into these polymers improves water solubility and biocompatibility.
The compound’s reactivity also makes it relevant in materials science, particularly in the development of corrosion inhibitors and antimicrobial coatings. The phenolic group can chelate metal ions, forming protective layers on metal surfaces that prevent oxidative degradation. Additionally, Schiff base derivatives derived from 4-(1-Aminopropyl)phenol have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes through electrostatic interactions and redox activity.
Advances in computational chemistry have further expanded the utility of 4-(1-Aminopropyl)phenol by enabling precise molecular modeling and virtual screening. Quantum mechanical calculations predict favorable interactions between this compound and target enzymes or receptors, guiding experimental design for drug discovery efforts. Machine learning algorithms trained on large datasets of molecular structures have identified novel derivatives of 4-(1-Aminopropyl)phenol with enhanced pharmacological properties.
The environmental impact of synthesizing and utilizing 4-(1-Aminopropyl)phenol has also been studied extensively. Green chemistry principles have been applied to develop more sustainable synthetic routes, such as catalytic hydrogenation methods that minimize waste generation and energy consumption. Biocatalytic approaches using engineered enzymes have shown particular promise for producing enantiomerically pure forms of this compound without harsh chemical conditions.
In conclusion,4-(1-Aminopropyl)phenol (CAS No. 85068-38-8) remains a cornerstone compound in synthetic organic chemistry due to its structural versatility and functional reactivity. Ongoing research continues to uncover new applications across pharmaceuticals, materials science, and environmental chemistry, underscoring its enduring importance in scientific innovation.
85068-38-8 (4-(1-Aminopropyl)phenol) Related Products
- 103-86-6(Phenol,4-(2-aminopropyl)-)
- 221670-72-0((S)-4-(1-Aminoethyl)Phenol)
- 134855-87-1(4-(1-Aminoethyl)phenol)
- 944658-22-4(3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol)
- 1262011-05-1(2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid)
- 64579-88-0(Hexahydropyrimidin-5-ol)
- 2361644-12-2(1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride)
- 2228719-30-8(2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)
- 2138344-74-6(Propanoic acid, 3-(aminooxy)-2,2-difluoro-)
- 941973-19-9(2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)




